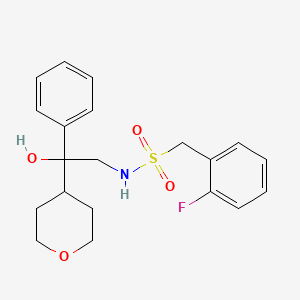
1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24FNO4S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Antiarrhythmic Research
A notable application of compounds structurally related to 1-(2-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide is in the development of antiarrhythmic drugs. Koufaki et al. (2006) synthesized a series of compounds by combining the hydroxy-benzopyran ring of vitamin E with the methylsulfonylaminophenyl group of class III antiarrhythmic drugs. These compounds, including closely related analogues, demonstrated significant antiarrhythmic and antioxidant activities in isolated rat heart preparations. The most active compound exhibited moderate class III antiarrhythmic action and facilitated fast recovery of the heart from ischemic conditions (Koufaki et al., 2006).
Development of PET Imaging Agents
In the realm of diagnostic imaging, specifically PET (Positron Emission Tomography), compounds structurally akin to the one have been explored for their potential as imaging agents. Tian and Lee (2006) synthesized a new PET tracer targeting COX-2 (Cyclooxygenase-2), which is a significant enzyme in the inflammation process. This development underscores the versatility of such compounds in biomedical research, particularly in diagnosing and understanding inflammatory diseases (Tian & Lee, 2006).
Structural Studies and Supramolecular Assembly
Compounds with similar structural frameworks have been analyzed for their crystal structures and the nature of their intermolecular interactions. A study by Dey et al. (2015) on nimesulidetriazole derivatives, which share a resemblance in the sulfonamide component, provided insights into the assembly of these molecules in crystalline form. Understanding these interactions is crucial for the design of pharmaceutical compounds with optimal efficacy and stability (Dey et al., 2015).
Selective Hydrolysis of Methanesulfonate Esters
The specificity in the chemical reactivity of methanesulfonate esters, closely related to the chemical structure , has been explored for selective hydrolysis applications. Chan et al. (2008) examined the pH-dependent hydrolysis of methanesulfonate esters, providing valuable insights into selective removal strategies in synthetic pathways. This research highlights the importance of such compounds in refining synthetic methodologies for pharmaceutical development (Chan et al., 2008).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c21-19-9-5-4-6-16(19)14-27(24,25)22-15-20(23,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,18,22-23H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOAEMXQHRPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)CC2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


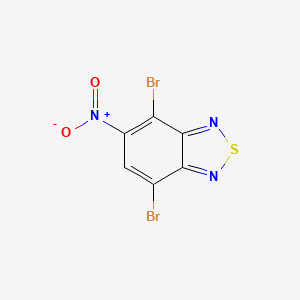
![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)
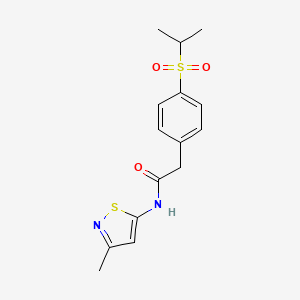
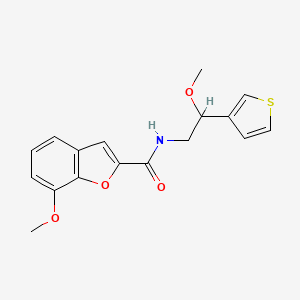
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)
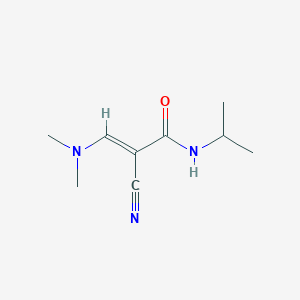
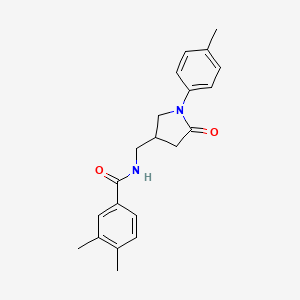
![N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2801936.png)
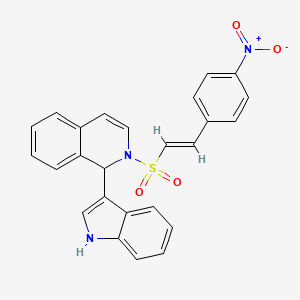
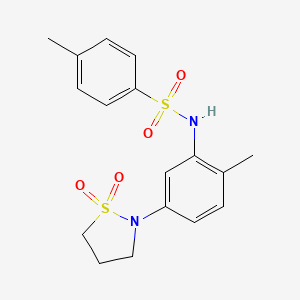
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)